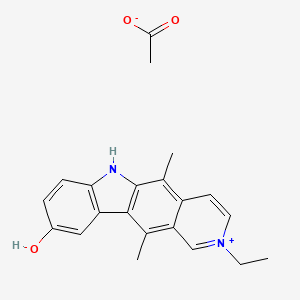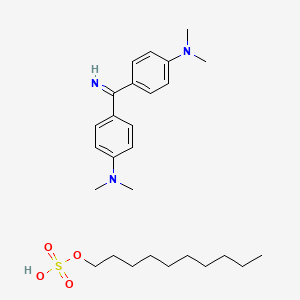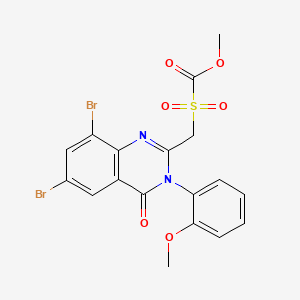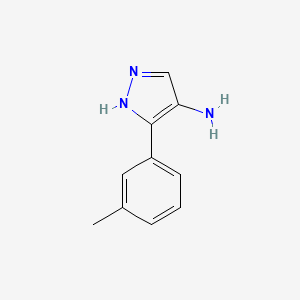
Einecs 285-268-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthetic routes and reaction conditions for [(octylimino)bis(methylene)]bisphosphonic acid, compound with 2,2’,2’'-nitrilotris[ethanol] (1:1) are not explicitly detailed in the available literature. general methods for synthesizing bisphosphonic acids typically involve the reaction of phosphorous acid with an appropriate amine and formaldehyde under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
[(octylimino)bis(methylene)]bisphosphonic acid, compound with 2,2’,2’'-nitrilotris[ethanol] (1:1) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
[(octylimino)bis(methylene)]bisphosphonic acid, compound with 2,2’,2’'-nitrilotris[ethanol] (1:1) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bone-related diseases due to its bisphosphonate structure.
Industry: It is used in the formulation of various industrial products, including detergents and water treatment chemicals.
Mecanismo De Acción
The mechanism by which [(octylimino)bis(methylene)]bisphosphonic acid, compound with 2,2’,2’'-nitrilotris[ethanol] (1:1) exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, bisphosphonates are known to inhibit the activity of osteoclasts, cells responsible for bone resorption. This inhibition occurs through the disruption of the mevalonate pathway, leading to decreased bone resorption and increased bone density .
Comparación Con Compuestos Similares
[(octylimino)bis(methylene)]bisphosphonic acid, compound with 2,2’,2’'-nitrilotris[ethanol] (1:1) can be compared with other bisphosphonates such as:
Alendronate: Used in the treatment of osteoporosis.
Risedronate: Another bisphosphonate used for similar therapeutic purposes.
Ibandronate: Known for its use in preventing bone loss.
The uniqueness of [(octylimino)bis(methylene)]bisphosphonic acid, compound with 2,2’,2’'-nitrilotris[ethanol] (1:1) lies in its specific molecular structure, which may confer distinct biological and chemical properties compared to other bisphosphonates .
Propiedades
Número CAS |
85049-95-2 |
|---|---|
Fórmula molecular |
C16H40N2O9P2 |
Peso molecular |
466.44 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;[octyl(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C10H25NO6P2.C6H15NO3/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17;8-4-1-7(2-5-9)3-6-10/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17);8-10H,1-6H2 |
Clave InChI |
QZTVYBJIRWCLNS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(CP(=O)(O)O)CP(=O)(O)O.C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















